![molecular formula C20H23NO4 B14395169 2-[4-(Hexylamino)-2-hydroxybenzoyl]benzoic acid CAS No. 88429-15-6](/img/structure/B14395169.png)
2-[4-(Hexylamino)-2-hydroxybenzoyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Hexylamino)-2-hydroxybenzoyl]benzoic acid is an organic compound belonging to the class of benzophenones. This compound is known for its application as a UVA filter, providing protection against free radicals and premature skin aging caused by shortwave UVA radiations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Hexylamino)-2-hydroxybenzoyl]benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with hexylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(Hexylamino)-2-hydroxybenzoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinone derivatives
Substitution: Various substituted benzoyl derivatives
Aplicaciones Científicas De Investigación
2-[4-(Hexylamino)-2-hydroxybenzoyl]benzoic acid has a wide range of scientific research applications:
Mecanismo De Acción
The compound exerts its effects primarily by absorbing UVA radiation, with a peak absorption at 354 nm. This absorption minimizes the overexposure of human skin to ultraviolet radiation, preventing acute and chronic photodamage. The compound is oil-soluble and can be incorporated into the oil phase of emulsions used in sunscreen products . Additionally, it has been shown to exert anti-inflammatory effects by inhibiting oedema formation in inflammation-evoked mouse ears .
Comparación Con Compuestos Similares
Similar Compounds
Diethylamino hydroxybenzoyl hexyl benzoate: Another benzophenone derivative used as a UVA filter.
4-Hydroxybenzoic acid: Known for its use in the preparation of parabens, which are preservatives in cosmetics.
2-(4-Hydroxyphenylazo)benzoic acid: Used in various chemical applications.
Uniqueness
2-[4-(Hexylamino)-2-hydroxybenzoyl]benzoic acid is unique due to its specific structure, which provides effective UVA absorption and protection against free radicals. Its hexylamino group enhances its solubility in oils, making it particularly suitable for use in oil-based sunscreens and personal care products .
Propiedades
Número CAS |
88429-15-6 |
|---|---|
Fórmula molecular |
C20H23NO4 |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
2-[4-(hexylamino)-2-hydroxybenzoyl]benzoic acid |
InChI |
InChI=1S/C20H23NO4/c1-2-3-4-7-12-21-14-10-11-17(18(22)13-14)19(23)15-8-5-6-9-16(15)20(24)25/h5-6,8-11,13,21-22H,2-4,7,12H2,1H3,(H,24,25) |
Clave InChI |
MBQHDOWXMPKOMZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCNC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Methyl-N-(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)acetamide](/img/structure/B14395096.png)
![2-Bromo-N-(cyclohex-1-en-1-yl)-N-[3-(diethylamino)propyl]benzamide](/img/structure/B14395101.png)
![Bicyclo[4.2.1]non-6-en-1-yl 3-chlorobenzoate](/img/structure/B14395105.png)

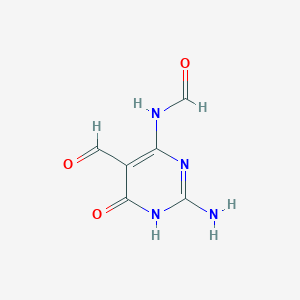


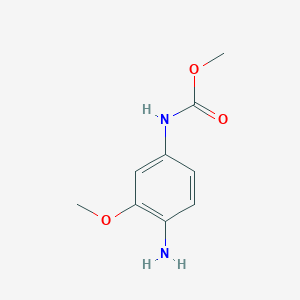
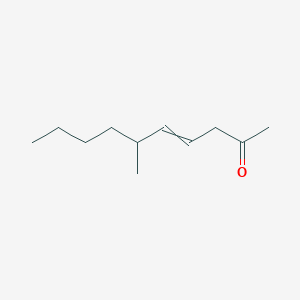

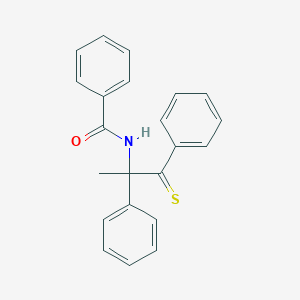
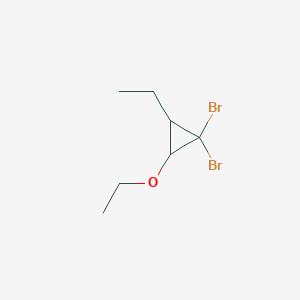

![1-[3-(1,3-Dithian-2-ylidene)-2,2-dimethylpropyl]piperidine](/img/structure/B14395178.png)
